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Compound of Interest

Compound Name: 6-fluoro-3-methyl-1H-indole

Cat. No.: B2862408 Get Quote

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its prevalence in a vast array of natural products and clinically significant

pharmaceuticals[1][2]. Its unique electronic properties and ability to participate in various

biological interactions make it a fertile ground for drug design. The strategic introduction of a

fluorine atom onto this scaffold, as seen in 6-fluoro-3-methyl-1H-indole, is a powerful tactic

used to modulate key molecular properties. Fluorination can profoundly enhance metabolic

stability, alter lipophilicity (logP), and improve binding affinity to biological targets by influencing

electrostatic interactions and conformational preferences[1][3].

This guide provides a detailed examination of the physicochemical properties of 6-fluoro-3-
methyl-1H-indole, a building block with significant potential in the development of novel

therapeutics. Its derivatives have been explored for various applications, including as

anticancer agents that target critical cellular machinery[3][4]. Understanding the fundamental

characteristics detailed herein is essential for harnessing the full potential of this versatile

molecule in rational drug design and development.

Core Physicochemical Profile
A comprehensive understanding of a compound's physicochemical properties is fundamental to

predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes

the key properties of 6-fluoro-3-methyl-1H-indole. Where direct experimental data is not

publicly available, values for closely related analogs are provided for comparative context.
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Property Value / Description Source(s)

IUPAC Name 6-fluoro-3-methyl-1H-indole [5]

CAS Number 1011484-23-3 [5]

Molecular Formula C₉H₈FN [5]

Molecular Weight 149.17 g/mol [5]

Physical Form Solid, crystalline powder.

Melting Point

Data not readily available. For

comparison, the isomer 6-

fluoro-2-methyl-1H-indole has

a melting point of 100°C[6],

and the non-fluorinated parent,

3-methylindole (Skatole), melts

at 92-97°C[7].

Boiling Point

Data not readily available. For

comparison, the isomer 6-

fluoro-2-methyl-1H-indole has

a boiling point of 269.2°C[6],

and 3-methylindole boils at

265-266°C[7].

Solubility

Generally insoluble in water

but soluble in common organic

solvents such as ethanol,

chloroform, and acetone[7][8].

Lipophilicity (logP)

Predicted values for related

structures are in the range of

2.6 - 3.2[7][9][10]. This

moderate lipophilicity suggests

a balance between aqueous

solubility and membrane

permeability.

pKa Data not readily available. The

indole N-H proton is weakly
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acidic, with a pKa generally

around 17.

Spectroscopic Characterization
Spectroscopic analysis is critical for structural confirmation and purity assessment. Based on

the structure of 6-fluoro-3-methyl-1H-indole, the following spectral characteristics are

expected:

¹H NMR: The spectrum would feature a singlet for the N-H proton (typically broad), a singlet

for the C3-methyl group, and a complex set of signals in the aromatic region for the five

protons on the bicyclic ring system. The protons on the fluorinated benzene ring will exhibit

coupling to the ¹⁹F nucleus, leading to additional splitting patterns.

¹³C NMR: Nine distinct signals are expected. The chemical shifts will be influenced by the

electron-withdrawing fluorine atom and the electron-donating nitrogen atom and methyl

group. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable for the carbons of the

fluorinated ring.

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass

spectrum should show a prominent molecular ion peak (M⁺) at m/z 149.17, corresponding to

the molecular weight of the compound.

Infrared (IR) Spectroscopy: Key absorption bands would include a sharp peak around 3400

cm⁻¹ for the N-H stretch, peaks in the 3100-3000 cm⁻¹ region for aromatic C-H stretching, a

peak around 2900 cm⁻¹ for aliphatic C-H stretching of the methyl group, and a strong

absorption band in the 1250-1000 cm⁻¹ range characteristic of the C-F stretch.

Synthetic Methodologies: The Fischer Indole
Synthesis
The Fischer indole synthesis is a robust and widely utilized method for constructing the indole

core, adaptable for producing 6-fluoro-3-methyl-1H-indole[8][11]. The causality behind this

choice lies in its reliability and the commercial availability of the necessary starting materials.

The reaction proceeds through two primary, mechanistically coupled stages: the formation of a

phenylhydrazone followed by an acid-catalyzed intramolecular cyclization.
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Experimental Protocol: Fischer Indole Synthesis
Step 1: Hydrazone Formation.

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as

ethanol or acetic acid.

Add propanal (1.1 eq) to the solution.

Stir the mixture at room temperature for 1-2 hours. The formation of the 4-

fluorophenylhydrazone of propanal can often be observed as a precipitate. The

intermediate can be isolated or used directly in the next step[11].

Step 2: Acid-Catalyzed Indolization.

To the hydrazone from the previous step, add an acid catalyst. Polyphosphoric acid (PPA)

or a Lewis acid like zinc chloride is commonly employed.

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours. The elevated

temperature provides the activation energy needed for the[4][4]-sigmatropic

rearrangement and subsequent cyclization.

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Step 3: Work-up and Purification.

Cool the reaction mixture and carefully quench it by pouring it into ice water.

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x

volume).

Combine the organic layers, wash with brine to remove residual water, and dry over

anhydrous sodium sulfate[11].

Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude 6-fluoro-3-methyl-1H-indole by column chromatography on silica gel

using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the

pure compound[11].
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Caption: Workflow for the Fischer Indole Synthesis of 6-fluoro-3-methyl-1H-indole.

Protocols for Physicochemical Parameter
Determination
To ensure data integrity and reproducibility, standardized protocols must be employed. The

following methods represent self-validating systems for determining key physicochemical

properties.

Protocol: Determination of Octanol-Water Partition
Coefficient (LogP)
The LogP value is a critical measure of a drug's lipophilicity, which influences its absorption,

distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold

standard for its determination.

Preparation: Prepare a stock solution of 6-fluoro-3-methyl-1H-indole in n-octanol. The n-

octanol and water phases must be mutually saturated by stirring together for 24 hours before

use.
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Partitioning: Add a known volume of the octanol stock solution to a known volume of the

water phase in a glass vial.

Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for

several hours (typically 2-4 hours) to allow for complete partitioning and equilibration.

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and

water layers.

Quantification: Carefully sample an aliquot from the aqueous phase (and/or the octanol

phase). Determine the concentration of the compound in the aliquot using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm

of this value.
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Caption: Experimental workflow for LogP determination via the shake-flask method.

Biological Relevance and Application Context
The 6-fluoro-3-methyl-1H-indole scaffold is not merely of academic interest; it is a platform for

creating biologically active molecules. The indole nucleus is a known pharmacophore that

interacts with numerous biological targets, while the fluorine and methyl substitutions serve to

fine-tune its properties for therapeutic applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2862408?utm_src=pdf-body-img
https://www.benchchem.com/product/b2862408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2862408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anticancer Activity: Derivatives of 6-fluoroindole have demonstrated significant potential as

anticancer agents[3]. For instance, complex indole-chalcone derivatives containing the 6-

fluoroindole moiety have shown potent cytotoxicity against metastatic colorectal cancer cell

lines by acting as microtubule depolymerization agents, arresting cancer cells in the G2/M

phase of the cell cycle[4].

Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. The 6-

fluoroindole framework can be incorporated into molecules designed to act as potent

inhibitors of key kinases like EGFR and VEGFR-2, which are critical targets in oncology[3].

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine

atom at the 6-position can block a potential site of metabolic oxidation by cytochrome P450

enzymes, thereby increasing the compound's half-life and bioavailability in vivo[3][12].

Physicochemical & Pharmacokinetic Advantages

Therapeutic Applications in Drug Discovery
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Caption: Relationship between the core scaffold, its properties, and applications.

Conclusion
6-Fluoro-3-methyl-1H-indole represents a strategically important building block in modern

medicinal chemistry. Its physicochemical profile, characterized by moderate lipophilicity and

enhanced metabolic stability conferred by the fluorine atom, makes it an attractive starting point
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for the design of novel therapeutics. The synthetic accessibility via established methods like the

Fischer indole synthesis ensures its availability for research and development. By leveraging

the principles and protocols outlined in this guide, researchers can effectively utilize this

compound to develop next-generation drug candidates with improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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